![molecular formula C17H16N2O3 B11811583 Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate CAS No. 126824-19-9](/img/structure/B11811583.png)
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate is a benzimidazole derivative known for its diverse biological activities. Benzimidazole compounds are recognized for their antimicrobial, anti-inflammatory, antiallergic, antioxidant, anti-tubercular, anticancer, anthelmintic, antiviral, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate typically involves the reaction of 4-methoxyaniline with ethyl 2-bromo-1H-benzo[d]imidazole-5-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Antitumor Activity
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has shown promising antitumor properties. A study demonstrated that derivatives of imidazole compounds exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound's mechanism involves the induction of apoptosis, characterized by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
4f | A549 | 18.53 | 23–46 |
4f | HeLa | 4.07 | - |
4f | SGC-7901 | 2.96 | - |
The selectivity index indicates that normal cells exhibit significantly higher tolerance to the compound compared to tumor cells, suggesting a favorable therapeutic profile .
Antimicrobial and Other Pharmacological Activities
Benzimidazole derivatives have been reported to possess a range of pharmacological activities beyond anticancer effects. These include:
- Antibacterial : Effective against various bacterial strains.
- Antiviral : Shows potential in inhibiting viral replication.
- Anti-inflammatory : Reduces inflammation through inhibition of cyclooxygenase enzymes.
- Anticonvulsant : Exhibits activity in controlling seizures .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- Antitumor Efficacy : In a comparative study, derivatives were tested against standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX). The results indicated that certain derivatives exhibited superior potency and selectivity towards cancer cells compared to these established drugs .
- Mechanistic Insights : Research into the apoptotic pathways activated by these compounds revealed that they trigger mitochondrial dysfunction leading to cell death in cancerous cells while sparing normal cells, thus providing insights into their potential as targeted therapies .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-diphenyl-1H-imidazole-5-carboxylate
- Ethyl 4-methyl-5-imidazolecarboxylate
- 2-Aminothiazole-4-carboxylate derivatives
Uniqueness
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C17H16N2O3 and a molecular weight of 296.32 g/mol. The compound features a benzoimidazole core structure with an ethyl ester and a methoxyphenyl substitution, contributing to its unique chemical reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method involves treating ethyl 4-chloro-3-nitrobenzoate with 4-methoxy salicylaldehyde in dimethyl sulfoxide (DMSO), followed by heating to promote cyclization. This process often yields the desired compound with efficiencies exceeding 80% .
Anticancer Properties
Research indicates that derivatives of benzoimidazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis and inhibit cell proliferation in breast cancer cells .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 µM) |
---|---|---|
HeLa | 5.40 | 2.04 |
MCF-7 | 6.40 | 1.73 |
A549 | 2.34 | - |
HEK293 (normal) | 37.25 | 6.40 |
The IC50 values indicate that while this compound shows promising anticancer activity, it exhibits lower toxicity against normal human embryonic kidney cells compared to Doxorubicin, suggesting a potentially favorable therapeutic profile .
The mechanisms underlying the anticancer activity of this compound are being actively researched. Preliminary studies suggest that its biological effects may involve interactions with DNA and RNA, leading to alterations in their functions . Additionally, molecular docking studies have indicated a high binding affinity for key biological targets such as the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Molecular Docking : Molecular docking studies revealed that the compound binds effectively to EGFR, suggesting its potential as a targeted therapy for cancers driven by this receptor .
- Comparative Analysis : Comparative studies with similar compounds have demonstrated that variations in substitution patterns significantly affect biological activity, highlighting the importance of structural features in drug design .
Q & A
Q. Basic: What are the standard synthetic routes for Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves condensation of substituted benzaldehydes with ethyl 3,4-diaminobenzoate under acidic conditions. Key steps include:
Cyclization : Using acetic acid or polyphosphoric acid to promote imidazole ring formation .
Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while methanol is used for milder conditions .
Catalysts : Sodium bisulfite or iodine can accelerate cyclization, improving yields by 15–20% .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Table 1: Optimization Parameters in Synthesis
Parameter | Condition 1 ( ) | Condition 2 () |
---|---|---|
Solvent | Methanol (45°C) | THF (reflux) |
Catalyst | None | Iodine (0.1 eq) |
Yield | 45% | 62% |
Purity (HPLC) | ≥95% | ≥98% |
Q. Basic: How is the compound characterized post-synthesis?
Answer:
Characterization involves:
Spectroscopy :
- NMR : 1H and 13C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- IR : Stretching vibrations for ester carbonyl (C=O, ~1700 cm−1) and imidazole N-H (~3400 cm−1) .
Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 335.1) .
Elemental Analysis : Matches calculated C, H, N content within ±0.3% .
Q. Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
X-ray crystallography using programs like SHELXL ( ) provides:
Bond Geometry : Confirms planarity of the benzimidazole ring (deviation <0.02 Å) and dihedral angles between substituents (e.g., 36.3° between imidazole and methoxyphenyl groups) .
Hydrogen Bonding : Water molecules in the lattice stabilize the structure via O–H···N interactions (e.g., O1W–H1W1···N1, 2.85 Å) .
Twinning Analysis : SHELXD detects pseudo-merohedral twinning in crystals grown from ethanol/water mixtures .
Table 2: Key Crystallographic Parameters
Parameter | Value () |
---|---|
Space Group | P21/c |
Unit Cell (Å) | a=9.06, b=13.84, c=18.05 |
β Angle (°) | 92.4 |
R-factor | 0.042 |
Hydrogen Bonds | 4 (O/N interactions) |
Q. Advanced: What strategies improve the compound’s bioactivity in anticancer research?
Answer:
Modifications guided by structure-activity relationship (SAR) studies:
Substitutions :
- 4-Methoxyphenyl Group : Enhances tubulin binding (IC50 = 1.2 µM in HeLa cells) .
- Fluorine Introduction : Improves antioxidant activity (EC50 = 8.7 µM vs. ascorbic acid’s 7.5 µM) via radical scavenging .
Assay Design :
- Tubulin Polymerization : Fluorescence-based assays using >99% pure tubulin ( ).
- Cellular Uptake : LC-MS quantification in prostate cancer models (PC-3 cells) .
Table 3: Bioactivity Data
Modification | Assay Type | Result (vs. Control) |
---|---|---|
4-Methoxyphenyl | Tubulin Inhibition | 85% inhibition at 10 µM |
Fluorinated Analog | DPPH Radical Scavenging | EC50 = 8.7 µM |
Q. Advanced: How to address contradictions in spectroscopic data across studies?
Methodology :
Solvent Effects : Compare NMR in deuterated DMSO vs. CDCl3; δ shifts up to 0.3 ppm occur due to H-bonding .
Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted diamine precursors) .
Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å in DFT calculations) .
Properties
CAS No. |
126824-19-9 |
---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-17(20)12-6-9-14-15(10-12)19-16(18-14)11-4-7-13(21-2)8-5-11/h4-10H,3H2,1-2H3,(H,18,19) |
InChI Key |
INNCDPZHKVKFCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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